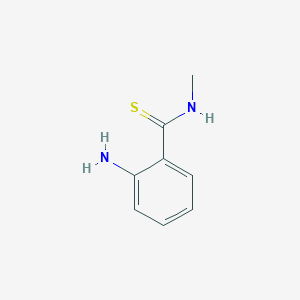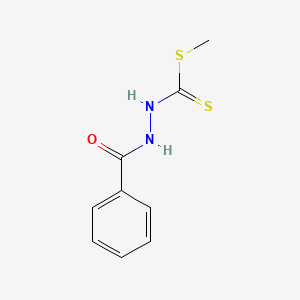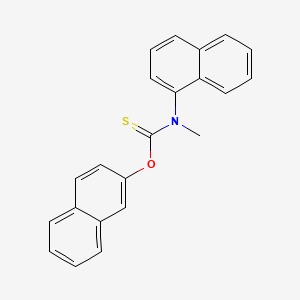![molecular formula C21H17Cl3N4O3S B12002163 2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12002163.png)
2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide is a complex organic compound characterized by its naphthyl and nitrophenyl groups, along with a trichloroethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthyl Acetamide Intermediate: This step involves the reaction of 1-naphthylamine with acetic anhydride to form 1-naphthylacetamide.
Introduction of the Trichloroethyl Group: The intermediate is then reacted with trichloroacetyl chloride in the presence of a base such as pyridine to introduce the trichloroethyl group.
Coupling with 4-Nitrophenyl Isothiocyanate: Finally, the product is reacted with 4-nitrophenyl isothiocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones and nitro derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloroethyl moiety, where nucleophiles like amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Naphthoquinones and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding substituted products with nucleophiles.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The nitrophenyl group is particularly useful in spectroscopic studies due to its chromophoric properties.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of multiple functional groups allows for diverse interactions with biological targets.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also serve as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the trichloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Naphthyl)-N-[2,2,2-trichloro-1-(amino)ethyl]acetamide
- 2-(1-Naphthyl)-N-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]acetamide
- 2-(1-Naphthyl)-N-[2,2,2-trichloro-1-(4-aminophenyl)ethyl]acetamide
Uniqueness
The uniqueness of 2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both naphthyl and nitrophenyl groups provides distinct electronic and steric properties, making it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C21H17Cl3N4O3S |
|---|---|
Poids moléculaire |
511.8 g/mol |
Nom IUPAC |
2-naphthalen-1-yl-N-[2,2,2-trichloro-1-[(4-nitrophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C21H17Cl3N4O3S/c22-21(23,24)19(27-20(32)25-15-8-10-16(11-9-15)28(30)31)26-18(29)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11,19H,12H2,(H,26,29)(H2,25,27,32) |
Clé InChI |
JFQJYZVBEJNJBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002081.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002092.png)
![3-{(2E)-2-[(2E)-2-(phenylimino)ethylidene]-1,3-thiazolidin-3-yl}-1-propanesulfonic acid](/img/structure/B12002102.png)





![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002126.png)





